![molecular formula C8H8Cl2O B12623333 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 919170-13-1](/img/structure/B12623333.png)
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dichloromethylidene)-6-oxabicyclo[321]oct-3-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo[321]oct-3-ene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic acetates and 2-oxocyclohex-3-enecarboxylates in the presence of a palladium catalyst . The reaction is carried out under an argon atmosphere to prevent oxidation, and the solvents are dried and distilled to ensure purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The dichloromethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
作用機序
The mechanism of action of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets. The dichloromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
類似化合物との比較
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane (DBO): A related compound with similar structural features but different functional groups.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Another similar compound used in polymerization reactions.
8-Azabicyclo[3.2.1]octane: A compound with a nitrogen atom in the bicyclic framework, used in the synthesis of tropane alkaloids.
Uniqueness
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
919170-13-1 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
7-(dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-2-1-3-6(4-5)11-7/h1,3,5-6H,2,4H2 |
InChIキー |
NUNVXKAZJQJKGQ-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1C(=C(Cl)Cl)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
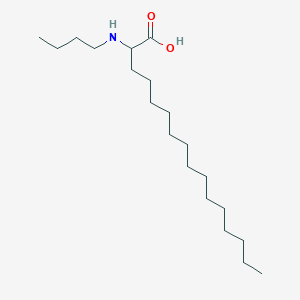
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
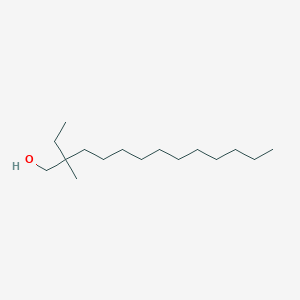
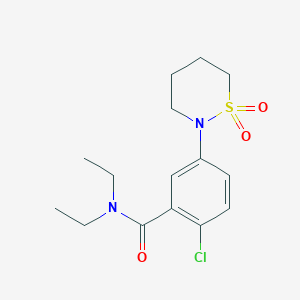
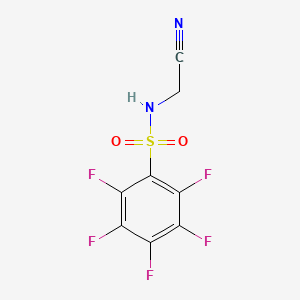
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
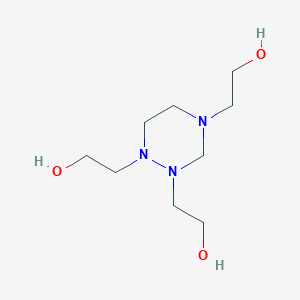
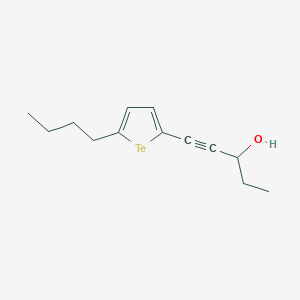
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
